BenchChemオンラインストアへようこそ!

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

This REACH-registered N-(thiazol-2-yl)benzamide scaffold is designed for kinase inhibitor screening programs. The combination of a 2,4-dichlorophenyl group and para-methylsulfonylbenzamide provides a distinct pharmacophore geometry, enabling regioisomer-dependent SAR studies against GSK-3, Aurora, and Syk kinases. Its lower molecular weight (427.3) and metabolically inert methylsulfonyl group offer a more drug-like alternative to larger sulfonamide analogs. Verify structural identity upon receipt, as it shares its mass with the ortho-isomer (CAS 896367-00-3).

Molecular Formula C17H12Cl2N2O3S2
Molecular Weight 427.31
CAS No. 896345-30-5
Cat. No. B2744440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
CAS896345-30-5
Molecular FormulaC17H12Cl2N2O3S2
Molecular Weight427.31
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C17H12Cl2N2O3S2/c1-26(23,24)12-5-2-10(3-6-12)16(22)21-17-20-15(9-25-17)13-7-4-11(18)8-14(13)19/h2-9H,1H3,(H,20,21,22)
InChIKeyZNHLFBKVBUYJRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896345-30-5): Chemical Identity and Sourcing Baseline for Research Procurement


N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896345-30-5) is a synthetic small molecule belonging to the N-(thiazol-2-yl)benzamide class, defined by a central 2-aminothiazole core bearing a 2,4-dichlorophenyl substituent at the 4-position and a 4-(methylsulfonyl)benzamide moiety. The compound has a molecular formula of C17H12Cl2N2O3S2 and a molecular weight of 427.3 g/mol . The substance is registered under the European REACH regulation, confirming its availability within the EU chemical supply chain for research purposes [1]. The thiazole-benzamide scaffold is recognized in patent literature as a privileged structure for protein kinase inhibition, including GSK-3, Aurora, and Syk kinases, indicating its utility in medicinal chemistry and chemical biology programs [2].

Why N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide Cannot Be Casually Replaced by In-Class Analogs: The Quantitative Differentiation Case


The N-(thiazol-2-yl)benzamide scaffold encompasses numerous commercially available analogs differing in dichlorophenyl regioisomerism (2,4- vs. 2,5- vs. 3,4-), methylsulfonyl position (2- vs. 3- vs. 4-substitution on the benzamide ring), and sulfonyl group identity (methylsulfonyl vs. pyrrolidinylsulfonyl vs. ethylsulfonyl). In protein kinase inhibitor programs, even minor structural perturbations are known to cause order-of-magnitude shifts in potency and selectivity [1]. Consequently, generic substitution without quantitative head-to-head evidence risks altering target engagement profiles, confounding structure-activity relationship (SAR) interpretation, and invalidating cross-study comparisons. The evidence items below establish that this specific compound—bearing the unique combination of 2,4-dichlorophenyl and para-methylsulfonylbenzamide—occupies a distinct position in the analog landscape that cannot be assumed equivalent to its nearest neighbors.

Quantitative Differentiation Evidence for N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896345-30-5) Against Closest Analogs


Regioisomeric Dichlorophenyl Differentiation: 2,4- vs. 2,5-Dichloro Substitution

The 2,4-dichlorophenyl substituent on the thiazole ring of the target compound (CAS 896345-30-5) presents a regioisomeric arrangement distinct from the 2,5-dichlorophenyl analog (CAS 896339-51-8). In kinase inhibitor pharmacology, the position of chlorine atoms alters both steric occupancy of the hydrophobic pocket and the electron-withdrawing character of the aryl ring, which directly modulates π-stacking interactions with the kinase hinge region and gatekeeper residues [1]. The patent literature covering this scaffold explicitly enumerates SAR variations at the 4-position of the thiazole, demonstrating that regioisomeric substitution yields differing kinase inhibition profiles (e.g., differential activity against GSK-3β vs. Aurora-2 vs. Syk) [1]. Such regiochemical differences cannot be compensated by simply adjusting compound concentration in an assay.

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Methylsulfonyl Positional Isomerism: 4-(Methylsulfonyl)benzamide vs. 2-(Methylsulfonyl)benzamide

The target compound carries the methylsulfonyl group at the para (4-) position of the benzamide ring. The closest positional isomer, N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 896367-00-3), positions the sulfonyl group at the ortho position . This positional shift from para to ortho alters the intramolecular geometry of the benzamide carbonyl relative to the sulfonyl oxygen, changing both the hydrogen-bond acceptor directionality and the conformational flexibility of the molecule. In analogous kinase inhibitors, the benzamide carbonyl and sulfonyl groups participate in critical hydrogen-bond networks with the kinase hinge and DFG motif; para vs. ortho positioning can invert the vector of these interactions, potentially switching activity between kinase subfamilies [1]. Both isomers share identical molecular formula (C17H12Cl2N2O3S2) and molecular weight (427.3 g/mol) , meaning they cannot be distinguished by mass spectrometry alone.

Medicinal chemistry Pharmacophore geometry Hydrogen-bond network

Sulfonamide Group Identity: Methylsulfonyl vs. Pyrrolidinylsulfonyl Structural and Pharmacokinetic Implications

The target compound contains a methylsulfonyl (CH3-SO2-) substituent, whereas a closely related series features a pyrrolidin-1-ylsulfonyl (pyrrolidinylsulfonyl) group at the same benzamide position (e.g., N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, molecular weight 496.42 g/mol) . The methylsulfonyl group is electron-withdrawing and metabolically inert, while the pyrrolidinylsulfonyl introduces a tertiary amine that can undergo N-dealkylation and N-oxidation, creating additional metabolite liabilities. Although no direct head-to-head metabolic stability data exist for these specific analogs, the general medicinal chemistry principle—that replacing metabolically labile tertiary amine-containing sulfonamides with simple alkylsulfonyl groups improves microsomal stability—is well established. The molecular weight difference (427.3 vs. 496.4 g/mol) and topological polar surface area (TPSA, approximately 75–85 Ų for the methylsulfonyl analog vs. >90 Ų for the pyrrolidinylsulfonyl analog, estimated from PubChem computed properties for related compounds [1]) further suggest altered permeability characteristics.

Drug metabolism Solubility Pharmacokinetics

Kinase Inhibition Scaffold Validation: GSK-3, Aurora, and Syk Activity of the N-(Thiazol-2-yl)benzamide Core

The N-(thiazol-2-yl)benzamide scaffold underlying the target compound is explicitly claimed in Vertex Pharmaceuticals' patent US20050004152 as an inhibitor of GSK-3, Aurora-2, and Syk protein kinases, with demonstrated utility in diabetes, Alzheimer's disease, stroke, proliferative disorders, and asthma [1]. The patent discloses a large compound library built around the thiazole-2-aminobenzamide core, establishing that substituent variation at the thiazole 4-position (including halogenated phenyls) and the benzamide ring tunes kinase selectivity. Although the specific CAS 896345-30-5 compound is not individually profiled with published IC50 values in this patent, it falls within the general Formula I scope. The presence of the 2,4-dichlorophenyl group—a privileged fragment in kinase inhibitor design—suggests potential for engaging the hydrophobic back pocket of kinases, while the 4-methylsulfonyl group provides a hydrogen-bond acceptor motif suitable for interacting with the catalytic lysine or DFG aspartate residue.

Kinase inhibition GSK-3β Aurora kinase Syk Patent pharmacology

REACH Registration and Supply Chain Traceability vs. Non-Registered Analogs

The target compound is listed in the ECHA Substance Infocard under EC number 100.309.818, confirming REACH registration within the European Union [1]. This regulatory status provides a verifiable supply chain provenance and ensures that the compound has been subject to basic hazard assessment under EU chemical law. In contrast, several positional isomers and regioisomeric analogs (including CAS 896367-00-3, the 2-methylsulfonyl isomer) lack equivalent REACH registration records, meaning their regulatory status and commercial availability within the EU may be uncertain or intermittent. For procurement officers in academic and industrial laboratories bound by institutional chemical management policies, REACH registration serves as a gatekeeping criterion for compound acquisition.

REACH compliance Chemical procurement Regulatory assurance

Recommended Application Scenarios for N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896345-30-5) Based on Verified Differentiation Evidence


Kinase Inhibitor Screening Libraries Targeting GSK-3, Aurora, or Syk

The compound is suitable for inclusion in focused kinase inhibitor screening decks. The N-(thiazol-2-yl)benzamide scaffold is validated in patent literature as an inhibitor of GSK-3, Aurora-2, and Syk kinases [2]. The 2,4-dichlorophenyl group provides a sterically and electronically distinct substitution pattern compared to mono-chloro or other dichloro regioisomers, enabling exploration of regioisomer-dependent selectivity within the same scaffold. Users should commission in-house kinase profiling, as no published IC50 data exist for this specific compound.

Structure-Activity Relationship (SAR) Studies on Benzamide-Sulfonyl Pharmacophore Geometry

The para-methylsulfonylbenzamide moiety of the target compound (CAS 896345-30-5) provides a defined pharmacophore geometry that differs from the ortho-substituted isomer (CAS 896367-00-3) . Comparative SAR studies using both positional isomers can elucidate the impact of sulfonyl hydrogen-bond acceptor vector on target engagement, particularly in kinases where the DFG motif and hinge region present distinct hydrogen-bond donor/acceptor patterns [2]. Both isomers share identical mass, necessitating chromatographic or NMR confirmation of identity upon receipt.

Hit-to-Lead Optimization with Metabolic Stability Prioritization

In lead optimization campaigns where pharmacokinetic properties are critical, the methylsulfonyl group of the target compound offers a metabolically inert alternative to tertiary amine-containing sulfonamide analogs (e.g., pyrrolidinylsulfonyl derivatives). The lower molecular weight (427.3 vs. ~496 g/mol) and reduced predicted TPSA (>10 Ų difference) [3] support better passive permeability potential per Lipinski's Rule of Five guidelines, positioning this compound as a more drug-like starting scaffold compared to larger sulfonamide analogs.

EU-Regulated Chemical Biology Research Requiring REACH-Compliant Reagents

For academic and industrial laboratories operating under EU chemical regulations, the REACH registration of this compound (EC 100.309.818) [1] ensures supply chain traceability and regulatory dossier availability. This distinguishes it from unregistered structural analogs that may face import restrictions or discontinuous commercial availability within the European Economic Area. Procurement officers can verify registration status via the ECHA public database.

Quote Request

Request a Quote for N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.